molecular formula C13H10F2 B13201021 3',4-Difluoro-2-methylbiphenyl

3',4-Difluoro-2-methylbiphenyl

Cat. No.: B13201021
M. Wt: 204.21 g/mol
InChI Key: MDJPUQMZAQYPAD-UHFFFAOYSA-N
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Description

3’,4-Difluoro-2-methylbiphenyl is an organic compound with the molecular formula C13H10F2. It is a biphenyl derivative where two fluorine atoms are substituted at the 3’ and 4’ positions, and a methyl group is substituted at the 2 position of the biphenyl structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

3’,4-Difluoro-2-methylbiphenyl can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The general reaction conditions include the use of a solvent such as toluene or ethanol, a palladium catalyst like Pd(PPh3)4, and a base such as potassium carbonate .

Industrial Production Methods

Industrial production of 3’,4-Difluoro-2-methylbiphenyl typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

3’,4-Difluoro-2-methylbiphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield biphenyl ketones or carboxylic acids, while substitution reactions can produce various substituted biphenyl derivatives .

Scientific Research Applications

3’,4-Difluoro-2-methylbiphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’,4-Difluoro-2-methylbiphenyl involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and interaction with biological molecules. For example, fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation .

Properties

Molecular Formula

C13H10F2

Molecular Weight

204.21 g/mol

IUPAC Name

4-fluoro-1-(3-fluorophenyl)-2-methylbenzene

InChI

InChI=1S/C13H10F2/c1-9-7-12(15)5-6-13(9)10-3-2-4-11(14)8-10/h2-8H,1H3

InChI Key

MDJPUQMZAQYPAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC(=CC=C2)F

Origin of Product

United States

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